molecular formula C12H17NO3 B1391011 methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate CAS No. 1211020-15-3

methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate

Cat. No. B1391011
M. Wt: 223.27 g/mol
InChI Key: PXIGXRAHYDPILP-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate (MMP) is a chemical compound that has recently been studied for its potential applications in scientific research. MMP is a derivative of pyrrole, which is an aromatic heterocyclic compound that is composed of five atoms of carbon and one nitrogen atom. It has been used in a variety of laboratory experiments and studies due to its stability, low toxicity and ability to interact with other molecules.

Scientific Research Applications

Chemical Reactions and Synthesis

Methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates, a class of compounds related to methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate, have been extensively studied for their reactivity in various chemical reactions. For example, they react with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones, producing complex heterocyclic structures useful in organic synthesis (Bannikova, Maslivets, & Aliev, 2004). Another study demonstrates their reaction with styrene and butyl vinyl ether, leading to the synthesis of pyrano[4,3-b]pyrrole derivatives, which are significant for medicinal chemistry applications (Bubnov, Stepanova, Dmitriev, & Maslivets, 2015).

Pharmaceutical and Biomedical Applications

Compounds similar to methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate have shown promise in pharmaceutical and biomedical research. For instance, methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, FPL 64176, is identified as a novel calcium channel activator. This discovery opens up new avenues for the study of calcium channels in various cell types, potentially benefiting biomedical research and drug development (Baxter, Dixon, Ince, Manners, & Teague, 1993).

Antimicrobial Properties

A study focusing on methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives highlights their potential as antimicrobial agents. The presence of the heterocyclic ring in these compounds contributes to their significant antibacterial and antifungal activities, suggesting their usefulness in developing new antimicrobial agents (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).

properties

IUPAC Name

methyl 1-methyl-4-(3-methylbutanoyl)pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8(2)5-11(14)9-6-10(12(15)16-4)13(3)7-9/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIGXRAHYDPILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CN(C(=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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